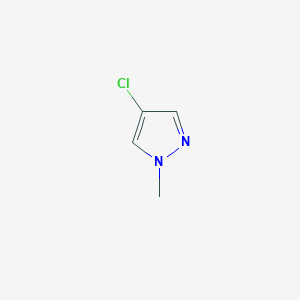
4-chloro-1-methyl-1H-pyrazole
Descripción general
Descripción
4-Chloro-1-methyl-1H-pyrazole (4-CMP) is a heterocyclic aromatic compound with a five-membered ring structure composed of one nitrogen atom and four carbon atoms. It is a colorless solid that is insoluble in water but soluble in organic solvents. 4-CMP is an important intermediate in the synthesis of a variety of pharmaceuticals, agrochemicals, and dyes. It is also used in the synthesis of pyrazole-containing compounds, which are used as pharmaceuticals and agrochemicals.
Aplicaciones Científicas De Investigación
Medicinal Chemistry and Drug Discovery
Pyrazole derivatives have a wide range of applications in medicinal chemistry and drug discovery . They exhibit diverse biological activities, including roles such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .
Agrochemistry
Pyrazole derivatives are also used in agrochemistry . They can be used in the synthesis of various pesticides and herbicides.
Coordination Chemistry
In coordination chemistry, pyrazole derivatives can act as ligands to form complexes with various metals .
Organometallic Chemistry
Pyrazole derivatives are used in organometallic chemistry . They can form organometallic compounds, which have applications in catalysis and materials science.
Synthesis of Bioactive Chemicals
Pyrazole derivatives are frequently used as scaffolds in the synthesis of bioactive chemicals .
Organic Synthesis
Pyrazole derivatives, including “4-chloro-1-methyl-1H-pyrazole”, can act as both a directing and transforming group in organic synthesis .
Mecanismo De Acción
Target of Action
4-Chloro-1-methyl-1H-pyrazole is a chemical compound that has been studied for its potential pharmacological effects . The primary targets of 4-chloro-1-methyl-1H-pyrazole are the parasites Leishmania aethiopica and Plasmodium berghei, which cause leishmaniasis and malaria, respectively .
Mode of Action
The mode of action of 4-chloro-1-methyl-1H-pyrazole involves interactions with these parasites. The compound has been found to display superior antipromastigote activity, which is the stage of the parasite life cycle that is susceptible to drug treatment . This activity was justified by a molecular docking study conducted on Lm-PTR1, a protein target in Leishmania .
Biochemical Pathways
The biochemical pathways affected by 4-chloro-1-methyl-1H-pyrazole are those involved in the life cycle of the parasites. By interacting with the Lm-PTR1 protein, 4-chloro-1-methyl-1H-pyrazole disrupts the normal functioning of the parasites, leading to their death .
Pharmacokinetics
Its effectiveness against leishmania aethiopica and plasmodium berghei suggests that it has sufficient bioavailability to exert its antiparasitic effects .
Result of Action
The result of the action of 4-chloro-1-methyl-1H-pyrazole is the death of the parasites, leading to the alleviation of the diseases they cause. For example, one study found that certain derivatives of the compound had suppression rates of 70.2% and 90.4% against Plasmodium berghei .
Propiedades
IUPAC Name |
4-chloro-1-methylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN2/c1-7-3-4(5)2-6-7/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGNUBDXGTOZIHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20551120 | |
| Record name | 4-Chloro-1-methyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20551120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-1-methyl-1H-pyrazole | |
CAS RN |
35852-81-4 | |
| Record name | 4-Chloro-1-methyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20551120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the compound ethyl 2-(2-((4-chloro-1-methyl-1H-pyrazole-3-carbonyl)oxy)acetamido)benzo[1]thiazole-6-carboxylate, which contains the 4-chloro-1-methyl-1H-pyrazole moiety, interact with PI3K-δ?
A1: The research paper highlights that ethyl 2-(2-((4-chloro-1-methyl-1H-pyrazole-3-carbonyl)oxy)acetamido)benzo[1]thiazole-6-carboxylate emerged as a potential hit for PI3K-δ inhibition through a computational drug design approach []. While the specific interactions of the 4-chloro-1-methyl-1H-pyrazole moiety are not explicitly detailed, the study emphasizes the importance of four key residues in the PI3K-δ active site: Ile910, Asp911, Met752, and Lys755. These residues act as a "flap" that facilitates ligand binding []. Molecular docking and binding energy calculations suggest that the candidate molecule, including the 4-chloro-1-methyl-1H-pyrazole group, exhibits favorable binding affinity and energy scores within this active site []. Further research, including experimental validation, is necessary to elucidate the precise binding interactions and their impact on PI3K-δ activity.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




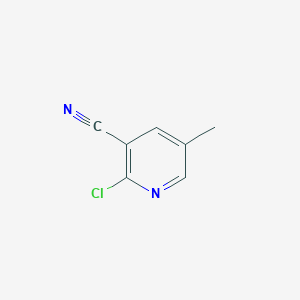
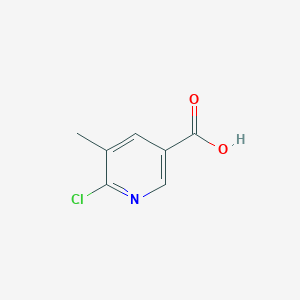

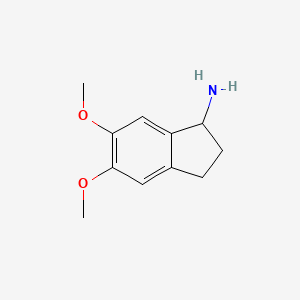
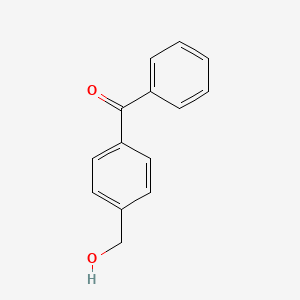
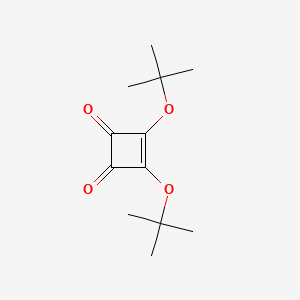

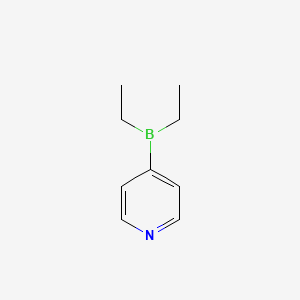

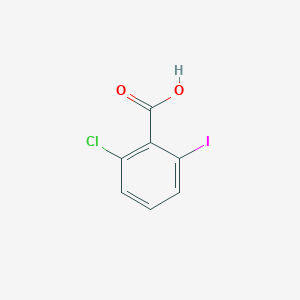


![(1S)-1-(Mercaptomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B1590046.png)